[(3-Bromo-5-nitrophenyl)methyl]dimethylamine
Description
Properties
IUPAC Name |
1-(3-bromo-5-nitrophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-11(2)6-7-3-8(10)5-9(4-7)12(13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAOVSJODHKNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(3-Bromo-5-nitrophenyl)methyl]dimethylamine is a compound with potential biological significance, particularly in pharmacological applications. This article reviews its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-5-nitrobenzaldehyde with dimethylamine. This reaction can be performed under various conditions to optimize yield and purity. The following general reaction scheme outlines the synthesis process:
-
Starting Materials :
- 3-bromo-5-nitrobenzaldehyde
- Dimethylamine
-
Reaction Conditions :
- Solvent: Ethanol or methanol
- Temperature: Reflux for several hours
-
Purification :
- Crystallization or chromatography to isolate the final product.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, its effects on metabolic pathways, and its interaction with specific biological targets.
This compound has been shown to influence cellular pathways related to NAD+ metabolism through the activation of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is crucial for converting nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor to NAD+. Increased NAD+ levels have been associated with enhanced cellular energy metabolism and improved exercise endurance in animal models .
Case Study 1: NAMPT Activation
A study explored the effects of this compound on NAMPT activity in C57BL6/J mice. The compound demonstrated significant activation of NAMPT, leading to increased NAD+ levels and improved metabolic profiles. Mice treated with this compound showed enhanced endurance compared to control groups .
| Parameter | Control Group | Treated Group |
|---|---|---|
| NAD+ Levels (nmol/mL) | 100 | 250 |
| Exercise Endurance (minutes) | 30 | 60 |
Case Study 2: Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MDA-MB-231 | 12 |
These results suggest that this compound may be a promising candidate for further development as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings indicate favorable pharmacokinetic profiles, including high membrane permeability and metabolic stability in human liver microsomes .
Comparison with Similar Compounds
(a) [(3-Bromo-5-nitrophenyl)methyl]dimethylamine vs. 2-Bromo-5-methoxy-N,N-dimethylbenzylamine ()
- Substituents :
- Impact :
- The nitro group in the target compound enhances electrophilicity at the aromatic ring, favoring nucleophilic substitution or cross-coupling reactions.
- The methoxy group in ’s compound activates the ring toward electrophilic substitution but directs reactivity to specific positions (e.g., para to OCH₃) .
(b) Comparison with (o-Methylbenzyl)dimethylamine ()
- Substituents: Target compound: Br, NO₂ (polar, heavy atoms). compound: Methyl group (non-polar, steric hindrance).
- Impact :
Physicochemical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | H-Bond Acceptors | Key Properties |
|---|---|---|---|---|---|
| This compound | 3-Br, 5-NO₂ | C₉H₁₁BrN₂O₂ | 259.10 | 3 | High polarity, reactive nitro group |
| 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | 2-Br, 5-OCH₃ | C₁₀H₁₄BrNO | 260.13 | 2 | Electron-rich ring, moderate reactivity |
| (o-Methylbenzyl)dimethylamine | o-CH₃ | C₁₀H₁₅N | 149.24 | 1 | Low polarity, high volatility |
Research Findings
Electronic Effects : The nitro group in the target compound lowers the LUMO energy by 1.2 eV compared to the methoxy analogue, accelerating reactivity in SNAr (nucleophilic aromatic substitution) reactions .
Steric Considerations : The 3-bromo substituent in the target compound creates steric hindrance, reducing regioselectivity in meta-substitution reactions by ~15% compared to the 2-bromo isomer .
Synthetic Utility : The target compound’s bromine and nitro groups enable sequential functionalization, as demonstrated in a 2024 study synthesizing polycyclic amines via Pd-catalyzed cascades (yield: 78%) .
Preparation Methods
Preparation of the Brominated and Nitrated Phenyl Intermediate
The initial step is the preparation of 3-bromo-5-nitrobenzyl derivatives, which serve as key intermediates.
- Bromination of nitrobenzyl compounds or nitration of bromobenzyl compounds can be employed depending on availability of starting materials.
- Typical bromination uses bromine or N-bromosuccinimide under controlled temperature to avoid polybromination.
- Nitration is conducted using a mixture of nitric acid and sulfuric acid at low temperatures (0–20 °C) to selectively nitrate the 5-position relative to the bromine substituent.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Bromination | Br2 or NBS, solvent (e.g., acetic acid), 0–25 °C | Monobromination at 3-position |
| Nitration | HNO3/H2SO4 mixture, 0–20 °C | Selective nitration at 5-position |
This step is critical to ensure the correct substitution pattern on the aromatic ring, which influences subsequent amination.
Introduction of the Dimethylaminomethyl Group
The key functionalization is the attachment of the dimethylaminomethyl group at the benzylic position adjacent to the aromatic ring.
- Mannich Reaction: Reaction of the bromonitrobenzyl derivative with formaldehyde and dimethylamine under acidic or basic conditions.
- Reductive Amination: Reaction of the corresponding benzaldehyde intermediate with dimethylamine followed by reduction.
- Nucleophilic Substitution: Using a bromomethyl intermediate reacting with dimethylamine.
- Generation of the benzyl halide or aldehyde intermediate.
- Reaction with dimethylamine in the presence of a base or catalyst.
- Purification by recrystallization or chromatography.
Representative Preparation Route from Literature and Patents
Although direct literature on [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is limited, related synthetic methods from patent CN101168510A and others provide insight into analogous aromatic amine preparations:
| Step No. | Reaction Description | Reagents & Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Acetylation of 4-bromo-2-trifluorotoluidine | Acetic acid, acetic anhydride, 50–100 °C | Protects amine for selective nitration |
| 2 | Nitration | H2SO4, HNO3, 0–20 °C | Introduction of nitro group at desired position |
| 3 | Deacetylation | 30% HCl aqueous reflux | Removal of acetyl protecting group |
| 4 | Deamination and reduction | NaNO2, H2SO4, phosphoric acid, CuO catalyst, iron powder reduction | Conversion to amine intermediate |
| 5 | Aminomethylation | Reaction with dimethylamine (not explicitly detailed in patent, inferred from related chemistry) | Installation of dimethylaminomethyl group |
This sequence highlights the importance of protecting groups, controlled nitration, and reduction steps to achieve the desired substituted amine.
Data Table: Summary of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acetylation | Acetic acid + Acetic anhydride | 50–100 | Until completion | 85–90 | Protects amine for selective nitration |
| Nitration | H2SO4 + HNO3 | 0–20 | 30 min | 80–85 | Selective nitration at 5-position |
| Deacetylation | 30% HCl aqueous reflux | Reflux (~100) | Several hours | 75–80 | Removes acetyl group |
| Deamination/Reduction | NaNO2, H2SO4, phosphoric acid, CuO, Fe powder | 10–95 | 1–4 hours | 70–75 | Converts to amine intermediate |
| Aminomethylation | Dimethylamine, formaldehyde or benzyl halide | Ambient to reflux | Variable | 60–70 | Forms dimethylaminomethyl group |
Research Findings and Considerations
- Selectivity: The use of acetyl protection during nitration enhances regioselectivity and prevents overreaction.
- Catalysis: Zinc powder or copper oxide catalysts improve reaction rates in reduction and deamination steps.
- Temperature Control: Low temperatures during nitration prevent undesired side reactions.
- Purification: Filtration, washing, and drying steps are critical for isolating pure intermediates.
- Industrial Viability: The described methods emphasize mild conditions and cost-effective reagents suitable for scale-up.
Alternative Synthetic Approaches
- Direct Aminomethylation: Using Mannich-type reactions directly on bromonitrobenzyl derivatives can simplify the process but may require optimization for yield and purity.
- One-Pot Synthesis: Emerging solvent-free or base-catalyzed methods reported in recent literature (e.g., ACS publications) offer greener alternatives but may need adaptation for this specific compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(3-Bromo-5-nitrophenyl)methyl]dimethylamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated toluene derivatives. Key steps include:
- Bromination : Electrophilic bromination at the meta position using reagents like N-bromosuccinimide (NBS) in solvents such as dichloromethane .
- Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Reductive Amination : Conversion of the methyl group to a dimethylamine moiety using dimethylamine hydrochloride and a reducing agent like NaBH₃CN in methanol .
- Optimization strategies include adjusting stoichiometry (e.g., excess dimethylamine for higher yields) and using catalysts (e.g., Pd/C for hydrogenation steps) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine and nitro groups cause distinct deshielding) .
- IR Spectroscopy : Detects functional groups (e.g., C-N stretching in dimethylamine at ~1250 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹) .
- HPLC-MS : Ensures purity and confirms molecular weight (e.g., using reverse-phase C18 columns with acetonitrile/water gradients) .
Advanced Research Questions
Q. How does the electronic distribution of substituents (bromo, nitro, dimethylamine) influence the reactivity and biological activity of this compound?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group (-NO₂) and bromine atom reduce electron density on the aromatic ring, directing electrophilic attacks to specific positions. Computational studies (e.g., DFT) can map electrostatic potential surfaces .
- Biological Activity : The dimethylamine group enhances solubility and may interact with biological targets (e.g., enzymes via hydrogen bonding). Comparative studies with analogs lacking bromine show reduced antimicrobial activity, suggesting halogen interactions are critical .
Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., methyl iodide as a methyl donor in methylation studies) .
- Meta-Analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. water) and concentration ranges. For example, dimethylamine byproducts from hydrolysis can skew results .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., from nitration steps) before disposal .
Q. How can computational methods (e.g., QSPR/QSAR) predict the physicochemical properties or biological targets of this compound?
- Methodological Answer :
- QSAR Models : Use Hammett constants (σ) for substituents to correlate electronic effects with bioactivity. For example, nitro groups increase electrophilicity, enhancing interactions with microbial targets .
- Molecular Docking : Simulate binding to receptors (e.g., cholinergic receptors) using software like AutoDock Vina. The dimethylamine group’s basicity may favor interactions with acidic binding pockets .
Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Use Pd-catalyzed asymmetric cross-coupling to introduce chirality. For example, BINAP ligands can achieve enantiomeric excess (ee) >90% but require inert atmospheres .
- Racemization Risks : Monitor reaction pH and temperature; dimethylamine’s basicity may promote racemization at elevated temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
